4-ethynyl-1H-indole-2,3-dione
Overview
Description
“4-ethynyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H5NO2 . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-ethynyl-1H-indole-2,3-dione” involves a indole-2,3-dione core with an ethynyl group attached at the 4-position . Theoretical studies have been conducted on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations .
Scientific Research Applications
Antituberculosis Activity
A study by Karalı et al. (2007) synthesized new series of 1H-indole-2,3-dione derivatives and evaluated them for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Some derivatives exhibited significant inhibitory activity, suggesting potential applications in tuberculosis treatment.
Synthetic Versatility
Garden and Pinto (2001) discussed the synthetic versatility of isatins (1H-indole-2,3-dione), including their use in synthesizing various heterocyclic compounds such as indoles and quinolines, and as raw materials for drug synthesis. Their review highlights the compound's role in organic synthesis and drug development (Garden & Pinto, 2001).
Drug-like Compound Synthesis
Tsirulnikov et al. (2009) developed an efficient method to construct drug-like 2,3-dihydropyrazino[1,2-a]indole-1,4-diones from 1H-indole-2-carboxylic acids, demonstrating the compound's utility in developing pharmaceuticals (Tsirulnikov et al., 2009).
Metal Ion Sensing
A 2019 study by Fahmi et al. demonstrated that 1H-indole-2,3-dione can act as a selective optical chemosensor for Fe3+ ions, highlighting its potential in environmental and analytical chemistry (Fahmi et al., 2019).
Antimicrobial and Antifungal Agents
Research by Singh and Nagpal (2005) focused on synthesizing novel diorganosilicon(IV) complexes of indole-2,3-dione derivatives with potential as eco-friendly fungicides and bactericides, showing the compound's applications in developing new antimicrobial agents (Singh & Nagpal, 2005).
Antiviral Properties
Scala et al. (2013) reported the synthesis of aldol-type compounds from water-soluble indole-3,4-diones, revealing their potential antiviral properties against herpes simplex virus type-1, indicating possible applications in antiviral drug development (Scala et al., 2013).
Future Directions
properties
IUPAC Name |
4-ethynyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h1,3-5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOQOTSLYZKRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=CC=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-1H-indole-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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